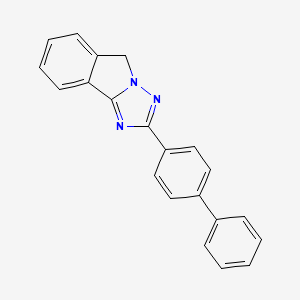
5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-s-Triazolo(5,1-a)isoindol, 2-(4-Biphenylyl)- ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und vielfältigen Anwendungen in der wissenschaftlichen Forschung bekannt ist. Diese Verbindung gehört zur Klasse der Triazoloisoindole, die sich durch ein kondensiertes Triazol- und Isoindolringsystem auszeichnen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5H-s-Triazolo(5,1-a)isoindol, 2-(4-Biphenylyl)- erfolgt typischerweise in mehreren Schritten organischer Reaktionen. Ein gängiges Verfahren umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Verbindung ausgehend von einem Biphenyl-substituierten Hydrazin und einem Isoindolderivat durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert werden. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren, Lösungsmittel und Temperaturkontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren: Im industriellen Maßstab kann die Produktion dieser Verbindung optimierte Synthesewege beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies beinhaltet die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen. Industrielle Verfahren konzentrieren sich auf die Erzielung einer gleichmäßigen Qualität und die Einhaltung gesetzlicher Vorschriften für die chemische Produktion.
Analyse Chemischer Reaktionen
Reaktionstypen: 5H-s-Triazolo(5,1-a)isoindol, 2-(4-Biphenylyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel oxidiert werden, was zur Bildung entsprechender Oxide oder anderer Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Triazoloisoindolderivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Triazoloisoindoloxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Biphenyl-Einheit einführen können.
Wissenschaftliche Forschungsanwendungen
5H-s-Triazolo(5,1-a)isoindol, 2-(4-Biphenylyl)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird wegen seines Potenzials als pharmazeutisches Zwischenprodukt oder Wirkstoff in der Arzneimittelentwicklung untersucht.
Industrie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 5H-s-Triazolo(5,1-a)isoindol, 2-(4-Biphenylyl)- seine Wirkung entfaltet, hängt weitgehend von seiner Wechselwirkung mit molekularen Zielstrukturen ab. In biologischen Systemen kann es mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, deren Aktivität modulieren und zu verschiedenen physiologischen Wirkungen führen. Die beteiligten spezifischen Wege können je nach Kontext seiner Anwendung, wie z. B. antimikrobielle oder krebshemmende Aktivität, variieren.
Ähnliche Verbindungen:
5H-s-Triazolo(5,1-a)isoindol-Derivate: Verbindungen mit verschiedenen Substituenten am Triazoloisoindol-Kern.
Biphenyl-Derivate: Verbindungen mit verschiedenen funktionellen Gruppen, die an die Biphenyl-Struktur gebunden sind.
Einzigartigkeit: 5H-s-Triazolo(5,1-a)isoindol, 2-(4-Biphenylyl)- zeichnet sich durch seine spezifische Kombination aus einem Triazoloisoindol-Kern und einer Biphenyl-Gruppe aus. Diese einzigartige Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die es für spezielle Anwendungen in Forschung und Industrie wertvoll machen.
Wirkmechanismus
The mechanism by which 5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The specific pathways involved can vary based on the context of its application, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
5H-s-Triazolo(5,1-a)isoindole derivatives: Compounds with different substituents on the triazoloisoindole core.
Biphenyl derivatives: Compounds with various functional groups attached to the biphenyl structure.
Uniqueness: 5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- stands out due to its specific combination of a triazoloisoindole core and a biphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
75318-65-9 |
|---|---|
Molekularformel |
C21H15N3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
InChI |
InChI=1S/C21H15N3/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-22-21-19-9-5-4-8-18(19)14-24(21)23-20/h1-13H,14H2 |
InChI-Schlüssel |
CFLBLPUGAAOSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12159994.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B12159997.png)
![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12159999.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160001.png)
![Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B12160006.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160016.png)
![(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12160020.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160022.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12160030.png)

![2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B12160038.png)
![N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160040.png)
![2-[(3-Benzyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12160059.png)
![N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12160069.png)
